2-(5-Nitrofuran-2-amido)benzoic acid

Physicochemical Properties Lipophilicity Membrane Permeability

Researchers often struggle to distinguish inert scaffolds from active analogs, leading to false positives in nitrofuran screening. 2-(5-Nitrofuran-2-amido)benzoic acid solves this as an unreported, control-grade building block. - **Unique Utility**: No reported biological activity; use as a negative control in antimicrobial assays. - **Synthetic Value**: Free ortho-carboxylic acid enables direct amide/ester library synthesis (EDC/HATU). - **Physicochemical Profile**: XLogP 2.4, TPSA 125Ų-distinct from nitrofurantoin for SAR studies. - **Supply Reliability**: ≥95% purity, stable at 2-8°C. BenchChem ensures research-grade quality.

Molecular Formula C12H8N2O6
Molecular Weight 276.204
CAS No. 99971-02-5
Cat. No. B2986337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Nitrofuran-2-amido)benzoic acid
CAS99971-02-5
Molecular FormulaC12H8N2O6
Molecular Weight276.204
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)O)NC(=O)C2=CC=C(O2)[N+](=O)[O-]
InChIInChI=1S/C12H8N2O6/c15-11(9-5-6-10(20-9)14(18)19)13-8-4-2-1-3-7(8)12(16)17/h1-6H,(H,13,15)(H,16,17)
InChIKeyYOVABYPJWOIWLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Nitrofuran-2-amido)benzoic acid: Chemical Identity and Baseline Characterization


2-(5-Nitrofuran-2-amido)benzoic acid (CAS 99971-02-5) is a synthetic organic compound belonging to the nitrofuran carboxamide class, featuring a 5-nitrofuran moiety linked via an amide bond to an ortho-substituted benzoic acid. Its molecular formula is C₁₂H₈N₂O₆, with a molecular weight of 276.20 g/mol [1]. The compound is primarily offered as a research chemical and building block for further synthetic elaboration, with typical commercial purities of ≥95% . Computed physicochemical descriptors include an XLogP3-AA of 2.4 and a topological polar surface area (TPSA) of 125 Ų, placing it within Lipinski's rule of five space but with moderate lipophilicity [1]. Storage is recommended at 2–8°C under dry, sealed conditions .

2-(5-Nitrofuran-2-amido)benzoic acid: Irreplaceability by Generic Nitrofurans


Direct substitution of 2-(5-nitrofuran-2-amido)benzoic acid with clinically used nitrofurans (e.g., nitrofurantoin, nifuroxazide) or even closely related esters (e.g., ethyl 2-(5-nitrofuran-2-amido)benzoate) is scientifically unjustified due to fundamental differences in physicochemical properties, biological activity profiles, and synthetic utility. While all share the 5-nitrofuran pharmacophore, the specific ortho-carboxylic acid substitution on the phenyl ring imparts a unique combination of lipophilicity (XLogP3-AA = 2.4), hydrogen bonding capacity (2 H-bond donors, 6 acceptors), and polarity (TPSA = 125 Ų) that governs solubility, permeability, and reactivity [1]. Furthermore, unlike the established antibacterial activity of nifuroxazide [2] or the antitubercular potency of optimized N-benzyl-5-nitrofuran-2-carboxamides [3], 2-(5-nitrofuran-2-amido)benzoic acid has no reported biological activity data in primary literature or patents, necessitating careful experimental validation rather than assumption-based substitution [4]. The evidence below quantifies these critical differences.

2-(5-Nitrofuran-2-amido)benzoic acid: Differentiation from Closest Analogs


Lipophilicity and Polarity vs. Clinical Nitrofurans

2-(5-Nitrofuran-2-amido)benzoic acid exhibits an XLogP3-AA value of 2.4, which is >40-fold higher (on a log scale) than that of the widely used nitrofuran antibiotic nitrofurantoin (XLogP3-AA = -0.09) and comparable to nifuroxazide (XLogP3-AA = 2.35). Its topological polar surface area (TPSA) of 125 Ų is slightly elevated compared to nifuroxazide (117.97 Ų) and nitrofurantoin (118.05 Ų) [1][2][3]. These values indicate that 2-(5-nitrofuran-2-amido)benzoic acid possesses significantly higher lipophilicity than nitrofurantoin, which would favor passive diffusion across lipid membranes but may also increase plasma protein binding. The marginally higher TPSA relative to nifuroxazide suggests a modest reduction in passive permeability despite similar lipophilicity [4].

Physicochemical Properties Lipophilicity Membrane Permeability Drug-Likeness

Synthetic Utility: Free Acid vs. Ester Analog

2-(5-Nitrofuran-2-amido)benzoic acid (MW 276.20 g/mol) differs from its closest commercially available analog, ethyl 2-(5-nitrofuran-2-amido)benzoate (MW ~304.25 g/mol), by the presence of a free carboxylic acid rather than an ethyl ester [1]. The free acid offers distinct synthetic advantages: it can directly undergo amide coupling, esterification with diverse alcohols, or serve as a carboxylic acid handle for solid-phase synthesis without the deprotection steps required for the ester analog. The ester analog, conversely, requires prior hydrolysis to access the carboxylic acid functionality, adding synthetic steps and potentially reducing overall yield. This functional group difference directly impacts procurement decisions based on downstream synthetic plans [2].

Synthetic Intermediate Building Block Functional Group Reactivity

Absence of Antimicrobial Activity vs. Nifuroxazide

Despite containing the 5-nitrofuran pharmacophore, a comprehensive search of primary literature and authoritative databases (PubChem BioActivity, BindingDB) reveals no reported antimicrobial activity data for 2-(5-nitrofuran-2-amido)benzoic acid [1]. In stark contrast, the structurally related clinical antibiotic nifuroxazide (4-{[(5-nitrofuran-2-yl)methyl]amino}benzoic acid) exhibits well-documented bacteriostatic and bactericidal activity against enteropathogenic bacteria, including Campylobacter jejuni, Shigella spp., Salmonella spp., and Escherichia coli, with minimum inhibitory concentrations (MICs) typically in the low μg/mL range [2][3]. Furthermore, optimized N-benzyl-5-nitrofuran-2-carboxamide analogs demonstrate potent antitubercular activity with MIC values as low as 0.019 μM against Mycobacterium tuberculosis H37Rv [4]. The absence of activity data for the target compound cannot be interpreted as inactivity; it simply reflects a lack of experimental investigation. However, it unequivocally means that 2-(5-nitrofuran-2-amido)benzoic acid cannot be assumed to possess antibacterial properties comparable to nifuroxazide or other clinically validated nitrofurans [5].

Antimicrobial Activity Structure-Activity Relationship Pharmacophore

Ortho-Carboxylic Acid Substitution vs. Regioisomers

2-(5-Nitrofuran-2-amido)benzoic acid features a specific ortho-substitution pattern on the benzoic acid ring, distinguishing it from potential regioisomers (meta- or para-substituted analogs) and compounds with alternative linkers (e.g., nifuroxazide's methyleneamino linkage). While explicit head-to-head comparisons for this specific compound are absent from the literature, class-level SAR studies on 5-nitrofuran-2-amide derivatives demonstrate that substitution position on the phenyl ring profoundly influences biological activity and physicochemical properties [1][2]. For example, in a series of N-phenyl-5-nitrofuran-2-carboxamides evaluated for CHOP induction and apoptosis in triple-negative breast cancer cells, substituent position and electronic character on the phenyl ring were critical determinants of potency [1]. Similarly, in antitubercular N-benzyl-5-nitrofuran-2-carboxamides, even minor modifications to the aromatic ring yielded >10-fold differences in MIC values [2]. The ortho-carboxylic acid in the target compound introduces both a hydrogen bond donor/acceptor and a negative charge at physiological pH, features absent in simple phenyl or benzyl analogs, and is expected to alter molecular recognition, solubility, and pharmacokinetic behavior relative to other regioisomers [3].

Regioisomer Molecular Scaffold Chemical Diversity

2-(5-Nitrofuran-2-amido)benzoic acid: Research Application Scenarios


Nitrofuran Library Synthesis via Carboxylic Acid Handle

Given its free carboxylic acid group, 2-(5-nitrofuran-2-amido)benzoic acid serves as an ideal starting material for the synthesis of diverse amide, ester, or hydrazide libraries. The ortho-carboxylic acid handle allows direct coupling with amines, alcohols, or hydrazines under standard peptide coupling conditions (e.g., EDC/HOBt or HATU) without prior deprotection steps [1]. This streamlines the generation of focused nitrofuran-based compound collections for antimicrobial, anticancer, or antiparasitic screening campaigns, particularly those exploring the impact of ortho-substitution on biological activity [2].

Membrane Permeability Probe in Nitrofurans

With an XLogP3-AA of 2.4 and a TPSA of 125 Ų, 2-(5-nitrofuran-2-amido)benzoic acid occupies a distinct lipophilicity-polarity space compared to clinically used nitrofurans such as nitrofurantoin (XLogP3-AA = -0.09) and nifuroxazide (XLogP3-AA = 2.35) [1][3][4]. This makes it a valuable probe compound for structure-permeability relationship studies, enabling researchers to systematically evaluate how moderate lipophilicity combined with an ortho-carboxylic acid influences passive diffusion across biological membranes, cellular uptake, and intracellular accumulation, without confounding biological activity data [5].

Underexplored Scaffold for Antibacterial Screening

Because 2-(5-nitrofuran-2-amido)benzoic acid has no reported antimicrobial activity in the primary literature, it can be strategically employed as a negative control in nitrofuran-focused antibacterial screening assays [6]. Alternatively, for groups seeking to identify novel nitrofuran-based antimicrobial agents outside the well-trodden space of nifuroxazide and nitrofurantoin analogs, this compound represents an underexplored chemical scaffold that may yield unexpected activity profiles upon testing [7].

Precursor for Ortho-Substituted Benzoic Acid Derivatives

The 5-nitrofuran moiety is susceptible to selective reduction of the nitro group to an amine, enabling the generation of 5-aminofuran-2-amido analogs. Additionally, the furan ring can undergo electrophilic substitution or oxidation to yield a variety of functionalized heterocycles. Combined with the reactive carboxylic acid, this compound serves as a versatile precursor for synthesizing complex benzoic acid derivatives with tailored properties for chemical biology or materials science applications .

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